1-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-28-17-7-4-6-16(14-17)24-23(27)26-13-12-25-11-5-8-20(25)22(26)19-15-18(29-2)9-10-21(19)30-3/h4-11,14-15,22H,12-13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZGNZPSDOFXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Dihydropyrrolo[1,2-a]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenylhydrazine and an appropriate diketone can lead to the formation of the dihydropyrrolo[1,2-a]pyrazine core.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Nitration can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Biological Research: Used as a probe to study various biological pathways and interactions.
Chemical Biology: Employed in the design of molecular tools for investigating cellular processes.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the carboxamide moiety play crucial roles in binding to these targets, modulating their activity. This compound may affect various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Example:
N-(3,5-Dimethoxyphenyl)-1-ethyl-6-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide ()
- Structural Differences :
- Substituents: 3,5-Dimethoxyphenyl (vs. 2,5-dimethoxyphenyl in the target compound) and 1-ethyl-6-methyl (vs. unsubstituted pyrrolo-pyrazine core).
- Impact on Properties :
- Higher molecular weight (343.42 vs. ~377 for the target compound, estimated).
- Similar logP (3.7) due to methoxy groups, suggesting comparable lipophilicity.
- Reduced hydrogen-bond donors (1 vs. 2 in the target compound) may affect solubility and target binding .
| Property | Target Compound (Estimated) | N-(3,5-Dimethoxyphenyl) Derivative |
|---|---|---|
| Molecular Formula | C₂₃H₂₅N₃O₄ | C₁₉H₂₅N₃O₃ |
| Molecular Weight | ~377 | 343.42 |
| logP | ~3.7 | 3.7 |
| Hydrogen Bond Donors | 2 | 1 |
Heterocyclic Systems with Methoxyphenyl Substituents
Example 1:
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide (Compound 3, )
- Structural Differences :
- Core: Pyrrolo-thiazolo-pyrimidine (vs. pyrrolo-pyrazine).
- Substituents: 4-Methoxyphenyl and phenyl groups.
- Impact on Properties: Higher molecular weight (492 vs. ~377) due to the fused tricyclic system. Key intermediate for synthesizing poly-fused heterocycles, unlike the target compound’s carboxamide focus .
Example 2:
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l, )
- Structural Differences :
- Core: Tetrahydroimidazo-pyridine (vs. pyrrolo-pyrazine).
- Substituents: Nitrophenyl and ester groups.
- Impact on Properties :
Key Research Findings
Substituent Position Matters :
- 2,5-Dimethoxyphenyl (target) vs. 3,5-dimethoxyphenyl (): Ortho/meta substitution alters steric hindrance and electronic effects, impacting receptor binding.
Core Heterocycle Dictates Reactivity :
- Pyrrolo-pyrazines (target) are less electrophilic than pyrrolo-thiazolo-pyrimidines (), limiting their utility in cyclization reactions but enhancing stability .
Methoxy Groups Enhance Bioavailability: Compounds with methoxyphenyl substituents (logP ~3.7) exhibit better membrane permeability than nitro- or cyano-substituted analogs (logP <2) .
Q & A
Q. What are the established synthetic routes for preparing this compound, and how can regioselectivity be ensured during cyclization?
The synthesis involves multi-step pathways, starting with the formation of the pyrrolo[1,2-a]pyrazine core via intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides. Palladium catalysts (e.g., Pd(OAc)₂) are critical for regioselective cyclization . Subsequent steps include:
- Alkylation of the core with substituted benzyl halides under basic conditions (e.g., NaH in DMF).
- Carboxamide coupling using 3-methoxyphenyl isocyanate or activated carbonyl derivatives.
Key optimization parameters: Temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric control of methoxy-substituted phenyl reagents to minimize byproducts .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- ¹H/¹³C NMR : Identifies methoxy groups (δ 3.7–3.9 ppm for OCH₃) and aromatic protons (δ 6.8–7.4 ppm). The dihydropyrrolo-pyrazine core shows distinct signals for NH (δ 8.1–8.3 ppm) and CH₂ groups (δ 2.5–3.5 ppm) .
- HRMS : Validates molecular weight (C₂₃H₂₅N₃O₃, m/z 391.471) .
- IR Spectroscopy : Confirms carboxamide C=O stretch (~1650 cm⁻¹) and aromatic C-O-C bonds (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions to improve yield and purity?
Quantum chemical calculations (e.g., DFT) predict transition states for cyclization and alkylation steps, guiding solvent selection (e.g., DMF for polar intermediates) and catalyst efficiency. Machine learning models trained on reaction databases (e.g., PubChem) can predict optimal stoichiometry and reduce trial-and-error experimentation . For example, ICReDD’s approach combines computational reaction path searches with experimental validation to shorten development cycles by 30–50% .
Q. What strategies resolve contradictions in biological activity data caused by substituent variations?
- Comparative SAR Studies : Substitute the 3-methoxyphenyl group with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₂CH₃) groups to evaluate receptor binding affinity changes. For instance, replacing the 3-methoxy group with a thiophen-2-yl moiety (as in ) alters enzyme inhibition profiles .
- Docking Simulations : Use AutoDock Vina to model interactions with CNS targets (e.g., serotonin receptors) and correlate with in vitro IC₅₀ values .
Q. How does the dihydropyrrolo-pyrazine core influence pharmacokinetic properties, and what modifications enhance metabolic stability?
- Core Rigidity : The saturated pyrrolidine ring reduces conformational flexibility, improving target selectivity but limiting solubility. Introducing hydrophilic groups (e.g., -OH at C3) via oxidation (KMnO₄/CrO₃) enhances aqueous solubility .
- Metabolic Hotspots : The 2,5-dimethoxyphenyl group is susceptible to CYP450-mediated demethylation. Fluorination at the para position (e.g., 2-fluorophenyl analog in ) reduces oxidative metabolism by 40% .
Q. What in vitro assays are recommended for evaluating neuroprotective or anticancer activity?
- Neuroprotection : Measure glutamate-induced cytotoxicity in SH-SY5Y cells via MTT assay, with NMDA receptor antagonism validated by patch-clamp electrophysiology .
- Anticancer Screening : Use NCI-60 cell lines to assess GI₅₀ values, followed by apoptosis assays (Annexin V/PI staining) and Western blotting for caspase-3 activation .
Methodological Challenges
Q. How to address low yields in large-scale synthesis due to side reactions?
- Flow Chemistry : Continuous flow reactors minimize intermediate degradation by maintaining precise temperature control (±2°C) and reducing residence time .
- Byproduct Analysis : LC-MS identifies impurities (e.g., over-alkylated derivatives), enabling silica gel chromatography optimization (hexane:EtOAc 3:1) .
Q. What analytical workflows validate compound stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 72 hrs) and analyze degradation products via UPLC-QTOF. Major degradation pathways include hydrolysis of the carboxamide bond .
- Plasma Stability : Incubate with rat plasma (37°C, 1 hr) and quantify parent compound loss using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
